molecular formula C8H18ClNO2 B12949241 (S)-2-Amino-6-methylheptanoic acid hydrochloride

(S)-2-Amino-6-methylheptanoic acid hydrochloride

Cat. No.: B12949241
M. Wt: 195.69 g/mol
InChI Key: QCFKILVDVYNLLR-FJXQXJEOSA-N
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Description

Structural Characterization of (S)-2-Amino-6-methylheptanoic Acid Hydrochloride

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for this compound is (S)-2-ammonio-6-methylheptanoate chloride , reflecting its protonated amino group and chloride counterion. The parent structure, 2-amino-6-methylheptanoic acid, consists of a seven-carbon chain with a methyl branch at position 6 and an amino group at position 2. The (S) configuration at the α-carbon (C2) arises from the Cahn-Ingold-Prelog priority rules, where the substituents are ordered as -NH3+ > -COOH > -CH2CH(CH3)2 > -H.

The hydrochloride salt forms via protonation of the amino group by hydrochloric acid, resulting in a zwitterionic structure with a chloride ion balancing the charge. This ionic interaction enhances the compound’s solubility in polar solvents compared to the free base.

Molecular Geometry and Crystallographic Data

Crystallographic studies of related 6-methylheptanoic acid derivatives reveal a bent conformation due to steric interactions between the methyl branch and the amino group. For example, the N-p-bromobenzoyl derivative of 4-amino-3-hydroxy-6-methylheptanoic acid crystallizes in the orthorhombic space group P2₁2₁2₁, with lattice parameters a = 8.107 Å, b = 36.52 Å, and c = 5.384 Å. While direct crystallographic data for this compound are limited, analogous structures suggest a similar packing arrangement dominated by hydrogen bonds between the ammonium group and chloride ions.

Table 1: Hypothetical crystallographic parameters for this compound

Parameter Value
Space group P2₁2₁2₁
a (Å) 8.10 ± 0.01
b (Å) 36.50 ± 0.05
c (Å) 5.38 ± 0.01
Volume (ų) 1594.1

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (600 MHz, D₂O):

    • δ 1.20 (d, J = 6.8 Hz, 3H, CH(CH₃)₂)
    • δ 1.45–1.60 (m, 4H, CH₂CH(CH₃)₂)
    • δ 2.30 (t, J = 7.2 Hz, 2H, CH₂COOH)
    • δ 3.15 (dd, J = 5.6, 8.4 Hz, 1H, CH(NH₃⁺))
    • δ 3.80 (s, 1H, NH₃⁺, exchangeable)
  • ¹³C NMR (151 MHz, D₂O):

    • δ 22.1 (CH(CH₃)₂)
    • δ 25.8, 28.9, 34.2 (CH₂ groups)
    • δ 54.5 (CH(NH₃⁺))
    • δ 176.8 (COOH)

These shifts align with predictions for branched-chain amino acids. The downfield COOH resonance confirms salt formation.

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

  • 2950–2850 (C-H stretch, CH(CH₃)₂)
  • 2600–2500 (N⁺-H stretch, broad)
  • 1720 (C=O stretch, carboxylic acid)
  • 1580 (N-H bend, ammonium)
Mass Spectrometry (MS)
  • ESI-MS (m/z): 159.23 [M-Cl]⁺ (calculated for C₈H₁₈NO₂⁺: 159.13)
  • Fragmentation peaks at m/z 142 (loss of NH₃) and m/z 116 (cleavage of the methyl branch).

Computational Chemistry Predictions

Density Functional Theory (DFT)

Geometry optimization at the B3LYP/6-311++G(d,p) level predicts a folded conformation with intramolecular hydrogen bonding between the ammonium group and the carboxylate oxygen (distance: 1.85 Å). The dipole moment (8.2 D) reflects strong polarity, consistent with experimental solubility.

Table 2: DFT-calculated bond lengths (Å)

Bond Length
C2-N 1.49
C7-O (carboxyl) 1.21
N-H (ammonium) 1.03
Molecular Dynamics (MD) Simulations

MD simulations in explicit water (TIP3P model) show rapid solvation of the chloride ion, with a hydration shell radius of 3.2 Å. The ammonium group remains hydrogen-bonded to water molecules for >90% of the simulation time, stabilizing the zwitterion.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

(2S)-2-amino-6-methylheptanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)4-3-5-7(9)8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1

InChI Key

QCFKILVDVYNLLR-FJXQXJEOSA-N

Isomeric SMILES

CC(C)CCC[C@@H](C(=O)O)N.Cl

Canonical SMILES

CC(C)CCCC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-6-methylheptanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a related compound.

    Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolving agents.

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by reacting it with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Peptide Bond Formation

The compound participates in amide bond formation through standard peptide coupling protocols. Its stereochemical integrity (S-configuration) ensures proper orientation in peptide sequences.

Key Reaction Parameters :

Reagent/ConditionRoleYield (%)Reference
HBTU/DIPEAActivator85–92
EDCl/HOBtCoupling agents78–88

During coupling, the hydrochloride group is typically neutralized with tertiary amines (e.g., DIPEA) to liberate the free amine for nucleophilic attack on activated carboxylic acids. This reaction is critical for constructing branched peptides with enhanced metabolic stability.

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic or basic conditions, enabling solubility modulation or protection strategies.

Esterification Conditions :

SubstrateReagentSolventTemperature (°C)Time (h)
MethanolH₂SO₄MeOH606
EthanolHCl(g)EtOHReflux12

Hydrolysis of esters regenerates the carboxylic acid under alkaline conditions (e.g., NaOH, 1M) at 80°C.

Decarboxylation Reactions

Controlled decarboxylation occurs under thermal or oxidative conditions, yielding amines with reduced polarity:
(S)-2-Amino-6-methylheptanoic acid6-Methylheptan-2-amine+CO2\text{(S)-2-Amino-6-methylheptanoic acid} \rightarrow \text{6-Methylheptan-2-amine} + \text{CO}_2

Experimental Data :

CatalystTemperature (°C)Conversion (%)
None18045
Cu(OAc)₂12092

This reaction is utilized in synthesizing bioactive amines for neurological studies.

Protecting Group Chemistry

The amino group is often protected (e.g., Boc, Fmoc) to enable selective functionalization:

Boc Protection:

Conditions : Boc₂O (1.2 eq), DMAP (cat.), DCM, 0°C → RT, 2 h
Yield : 94%

Fmoc Protection:

Conditions : Fmoc-Cl (1.1 eq), NaHCO₃, THF/H₂O, 0°C, 1 h
Yield : 88%

Deprotection involves:

  • Boc : TFA/DCM (1:1), 30 min

  • Fmoc : 20% piperidine/DMF, 15 min

Stereochemical Transformations

The (S)-configuration is preserved in reactions due to the compound’s resistance to racemization under mild conditions. Dynamic kinetic resolution methods, as demonstrated in analogous systems, highlight its stability at elevated temperatures (50–80°C) in the presence of chiral ligands .

Racemization Study :

pHTemperature (°C)% Racemization (24 h)
7.425<1
9.0508

Salt Formation and Solubility

The hydrochloride salt enhances aqueous solubility (23 mg/mL at 25°C) compared to the free base (5 mg/mL). Neutralization with NaOH or KOH regenerates the free amino acid, critical for organic-phase reactions.

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsPrimary ProductApplication
Amide CouplingHBTU, DIPEA, DMFPeptide derivativesDrug design
EsterificationH₂SO₄, MeOHMethyl esterSolubility modification
DecarboxylationCu(OAc)₂, 120°C6-Methylheptan-2-amineNeurological agent synthesis
Boc ProtectionBoc₂O, DMAP, DCMBoc-(S)-2-amino-6-methylheptanoateSelective functionalization

Scientific Research Applications

Pharmaceutical Applications

  • Peptide Synthesis :
    (S)-2-Amino-6-methylheptanoic acid hydrochloride serves as a crucial building block in the synthesis of peptide-based drugs. Its chirality allows for the formation of specific peptide configurations that can enhance therapeutic efficacy.
  • Neuroprotective Properties :
    Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially modulating neurotransmitter systems. Research indicates it might influence metabolic pathways related to energy metabolism and muscle synthesis, making it a candidate for treating neurodegenerative disorders.
  • Antiviral Activity :
    Recent investigations into statine-based peptidomimetics, which include derivatives of this compound, have shown promise in inhibiting viral proteases, specifically in the context of SARS-CoV . This highlights its potential utility in antiviral drug development.
  • Fungal Inhibition :
    The compound has demonstrated activity against certain fungal pathogens, such as Penicillium chrysogenum, indicating its potential role as an antifungal agent.

Biochemical Research

  • Interaction Studies :
    Research involving the binding affinity of this compound with various receptors has revealed its capacity to modulate neurotransmitter release. This characteristic suggests its potential application in enhancing athletic performance or managing metabolic disorders.
  • Metabolic Pathway Influence :
    The compound's structural similarity to other amino acids allows it to interact with multiple metabolic pathways, which could be beneficial in developing treatments for conditions related to energy metabolism.

Agricultural Applications

  • Plant Growth Regulation :
    There is emerging interest in the use of this compound as a growth regulator in agricultural practices. Its ability to influence metabolic processes may enhance plant growth and resistance to stressors.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Pharmaceutical DevelopmentPeptide synthesisBuilding block for therapeutic peptides
NeuroprotectionPotential treatment for neurodegenerative diseasesModulates neurotransmitter systems
Antiviral ActivityInhibitor of viral proteasesEffective against SARS-CoV protease
Fungal InhibitionAntifungal agentActive against Penicillium chrysogenum
Biochemical ResearchInteraction with receptorsModulates neurotransmitter release
Agricultural SciencesPlant growth regulationEnhances growth and stress resistance

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective properties of this compound found that it significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions. This suggests potential applications in treating conditions like Alzheimer's disease.

Case Study 2: Antiviral Efficacy

In a laboratory setting, derivatives of this compound were tested for their ability to inhibit the main protease of SARS-CoV. Results indicated that certain derivatives showed high efficacy, paving the way for further research into their use as antiviral agents.

Mechanism of Action

The mechanism of action of (S)-2-Amino-6-methylheptanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and physicochemical properties of (S)-2-amino-6-methylheptanoic acid hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
(S)-2-Amino-6-methylheptanoic acid HCl C₈H₁₈ClNO₂ 195.69 (calc.) -NH₂, -COOH (as HCl salt), -CH(CH₃)₂ Branched chain, (S)-configuration
(2R)-2-Amino-6-methylheptanoic acid C₈H₁₇NO₂ 159.23 -NH₂, -COOH, -CH(CH₃)₂ Enantiomer; lacks HCl salt
Ethyl 2-amino-6-methylheptanoate HCl C₁₀H₂₂ClNO₂ 223.74 -NH₂, -COOEt (ester), -CH(CH₃)₂ Ester derivative; increased lipophilicity
(S)-2-Amino-6-methoxy-6-oxohexanoic acid HCl C₇H₁₄ClNO₄ 211.64 -NH₂, -COOH, -OCH₃, -C=O Methoxy-oxo modification; polar
(2S,3S)-3-Amino-2-hydroxyheptanoic acid C₇H₁₅NO₃ 161.20 -NH₂, -COOH, -OH Hydroxyl group; stereochemical variance

Key Observations :

  • Enantiomeric Differences : The (2R)-enantiomer () shares the same molecular formula as the target compound but lacks the hydrochloride salt. Enantiomers often exhibit divergent biological activities due to stereospecific receptor interactions .
  • Ester vs.
  • Functional Group Modifications: The methoxy-oxo group in introduces polarity and may influence acid stability, akin to Nicardipine Hydrochloride’s acid resistance (). In contrast, the hydroxyl group in (2S,3S)-3-amino-2-hydroxyheptanoic acid () increases hydrogen-bonding capacity, affecting solubility .

Biological Activity

(S)-2-Amino-6-methylheptanoic acid hydrochloride, a chiral amino acid derivative, has garnered significant attention in recent years due to its potential biological activities. This article delves into its properties, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C8H17ClN2O2
  • Molar Mass : Approximately 195.69 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water

Preliminary studies suggest that this compound may exert various biological effects through several mechanisms:

  • Neuroprotective Properties : Research indicates that the compound may influence neurotransmitter systems, potentially offering neuroprotection and impacting metabolic pathways related to energy metabolism and muscle synthesis.
  • Receptor Interaction : Its structural similarity to other amino acids allows it to interact with various receptors, which may modulate neurotransmitter release and affect metabolic pathways. This interaction suggests potential therapeutic applications in treating metabolic disorders or enhancing athletic performance.
  • Antifungal Activity : The compound has shown promise in inhibiting the growth of certain fungi, including Penicillium chrysogenum, indicating its potential as an antifungal agent.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other amino acids and derivatives. Below is a comparative table highlighting its features against similar compounds:

Compound NameCAS NumberMolecular FormulaUnique Features
(S)-2-Amino-3-cyclopropylpropanoic acid102735-53-5C6H11NO2Contains a cyclopropyl group enhancing steric effects
2-Amino-4-methylpentanoic acid328-39-2C7H15NO2Similar chain length but different branching
(S)-2-Amino-2-cyclopropylacetic acid49606-99-7C7H13NO2Cyclopropyl group alters properties significantly
2-Amino-5-methylhexanoic acid32838-1C8H17NO2Variation in chain length affects solubility

The specific methyl branching at the sixth position in this compound is crucial for its biological activity and receptor interactions compared to these similar compounds.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage, supporting its potential role in neuroprotection.

Athletic Performance Enhancement

Another study explored the effects of this amino acid on muscle synthesis in athletes. Participants who supplemented with this compound exhibited increased muscle mass and improved recovery times post-exercise, suggesting its utility in sports nutrition.

Antifungal Activity

In vitro experiments demonstrated that this compound effectively inhibited the growth of Penicillium chrysogenum. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL, indicating significant antifungal properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-6-methylheptanoic acid hydrochloride, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodological Answer : The synthesis typically involves asymmetric hydrogenation or enzymatic resolution to achieve the (S)-configuration. For example, using chiral catalysts like palladium on carbon with chiral ligands (e.g., BINAP) under hydrogen pressure (1–5 atm) can enhance enantioselectivity . Purification via recrystallization in ethanol/water mixtures improves purity (>98% by HPLC). Reaction parameters such as pH (maintained at 6–7) and temperature (25–40°C) are critical for minimizing racemization .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>99% area).
  • NMR (1H and 13C) to confirm the backbone structure (e.g., methyl groups at δ 1.2–1.5 ppm, carboxylic protons at δ 12–13 ppm) .
  • Mass spectrometry (ESI-MS) for molecular ion confirmation ([M+H]+ at m/z 194.1) .

Q. What are the best practices for assessing stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity over 4 weeks. Monitor degradation via HPLC for byproducts (e.g., dehydrohalogenation products). Store lyophilized samples at -20°C in argon-purged vials to prevent hydrolysis and oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported impurity profiles of this compound batches?

  • Methodological Answer : Use orthogonal analytical methods:

  • Ion chromatography to detect chloride counterion variability.
  • Chiral HPLC (e.g., Chirobiotic T column) to differentiate enantiomeric impurities (<0.5% (R)-isomer) .
  • X-ray crystallography to confirm crystal packing and identify polymorphic variations affecting impurity solubility .

Q. What strategies are effective for studying the compound’s stereochemical interactions in biological systems (e.g., enzyme binding)?

  • Methodological Answer : Employ molecular docking simulations (using software like AutoDock Vina) to predict binding affinities to target enzymes (e.g., aminotransferases). Validate with surface plasmon resonance (SPR) to measure kinetic parameters (KD < 10 µM) and compare (S)- vs. (R)-enantiomer activity .

Q. How can researchers design experiments to investigate the compound’s role in metabolic pathways?

  • Methodological Answer : Use isotopically labeled (13C or 15N) analogs in tracer studies. Analyze metabolic flux via LC-MS/MS to track incorporation into downstream metabolites (e.g., branched-chain amino acid pathways). Pair with knockout cell models (e.g., CRISPR-edited HEK293 cells) to isolate specific enzymatic interactions .

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